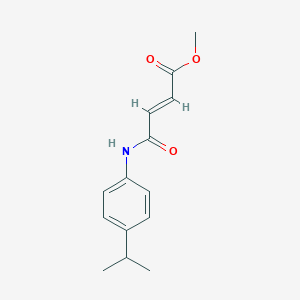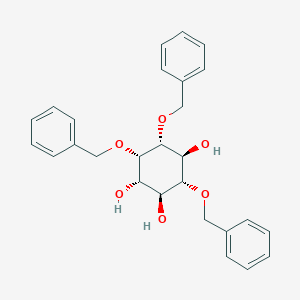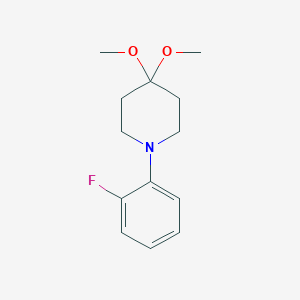
Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIAOB and is a member of the butenolide family of compounds. MIAOB has shown promise in various research areas, including cancer research, drug development, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of MIAOB involves its ability to inhibit the activity of certain enzymes in cancer cells. This inhibition leads to the activation of apoptotic pathways, ultimately resulting in cell death. MIAOB has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
MIAOB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MIAOB has also been shown to have anti-inflammatory and antioxidant properties. These properties make MIAOB a promising candidate for developing new therapies for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MIAOB in lab experiments is its high purity and stability. MIAOB can be synthesized in high yields, making it readily available for research purposes. However, one limitation of using MIAOB in lab experiments is its potential toxicity. Researchers must take precautions to ensure the safe handling and disposal of MIAOB.
Direcciones Futuras
There are several future directions for research on MIAOB. One area of interest is the development of new cancer therapies based on MIAOB. Researchers are also interested in studying the potential use of MIAOB in other areas, such as drug development and chemical synthesis. Additionally, further research is needed to fully understand the mechanism of action of MIAOB and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MIAOB involves the reaction of 4-isopropylaniline with methyl acrylate in the presence of a base catalyst. The resulting product is then oxidized to form MIAOB. This synthesis method has been optimized to produce high yields of pure MIAOB.
Aplicaciones Científicas De Investigación
MIAOB has been studied extensively for its potential applications in cancer research. Research has shown that MIAOB can induce apoptosis, or programmed cell death, in cancer cells. This makes MIAOB a promising candidate for developing new cancer therapies. In addition to cancer research, MIAOB has also been studied for its potential use in drug development and chemical synthesis.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl (E)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14(17)18-3/h4-10H,1-3H3,(H,15,16)/b9-8+ |
Clave InChI |
INKWZCNDICOZDM-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)OC |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)



